1-Cyclobutyl-1H-imidazol-2-amine
Description
Significance of Imidazole (B134444) and Cyclobutane (B1203170) Scaffolds in Contemporary Chemical and Biological Research
The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry. ijsrtjournal.com Its prevalence is notable in numerous natural products, including the essential amino acid histidine, and in a wide array of FDA-approved drugs. wikipedia.orgnih.govbiomedpharmajournal.org The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net These activities include antifungal, anticancer, antimicrobial, and anti-inflammatory properties. clinmedkaz.orgajrconline.org The structural features of the imidazole ring can enhance a molecule's pharmacokinetic properties, such as solubility and bioavailability. ajrconline.org
Similarly, the cyclobutane scaffold has garnered increasing attention in drug discovery. nih.govcancer.govnih.gov This small, saturated carbocycle possesses a unique, puckered three-dimensional structure that offers several advantages in medicinal chemistry. cancer.govnih.govresearchgate.net The rigid conformation of the cyclobutane ring can help to lock a molecule into its most active form, potentially increasing its potency and selectivity for a biological target. ru.nlpharmablock.com Furthermore, the incorporation of a cyclobutane moiety can improve a compound's metabolic stability and reduce its planarity, which are desirable attributes for drug candidates. nih.govnih.govru.nl
The strategic use of cyclobutane in drug design is exemplified by its presence in various (pre)clinical candidates, where it has been employed to fill hydrophobic pockets in target enzymes, replace less stable groups, and provide conformational restriction. ru.nl
Rationale for Academic Investigation of 1-Cyclobutyl-1H-imidazol-2-amine
While extensive research specifically focused on this compound is not widely available in public literature, the rationale for its investigation can be inferred from the well-established properties of its constituent scaffolds. The primary motivation for synthesizing and studying this compound lies in the potential for synergistic effects between the imidazole and cyclobutane moieties.
The investigation into molecules like this compound is driven by the continuous need for new therapeutic agents that can overcome challenges such as drug resistance and off-target toxicity associated with existing treatments. nih.gov
Overview of Current Research Trajectories and Objectives for the Compound Class
Current research trajectories for heterocyclic compounds containing saturated carbocycles like this compound are focused on exploring their potential in various therapeutic areas. A key objective is the development of novel inhibitors for enzymes implicated in disease. For instance, related aryl imidazolyl urea (B33335) compounds are being investigated as potent inhibitors of acid ceramidase (aCDase), an enzyme linked to fibrosis and cancer. acs.org The aim is to develop therapeutic options for such fibrotic diseases. acs.org
The overarching goal is to design and synthesize new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. For this class of compounds, research objectives likely include:
Synthesis and Derivatization: Developing efficient synthetic routes to this compound and a library of its derivatives to enable structure-activity relationship (SAR) studies.
Biological Screening: Evaluating the compound and its analogues against a panel of biological targets, including kinases, proteases, and other enzymes relevant to diseases like cancer and inflammatory disorders.
Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of promising candidates.
The exploration of compounds like this compound represents a rational approach in modern drug discovery, leveraging the known advantages of specific chemical scaffolds to create novel molecules with therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMKCNUSUUFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Cyclobutyl 1h Imidazol 2 Amine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom in 1-Cyclobutyl-1H-imidazol-2-amine can be mapped out.
In a typical ¹H NMR spectrum of this compound, distinct signals would be anticipated for the protons of the cyclobutyl ring and the imidazole (B134444) ring, as well as the amine group. The protons on the cyclobutyl ring would likely appear as a complex multiplet in the aliphatic region of the spectrum. The methine proton attached to the nitrogen of the imidazole ring would exhibit a characteristic downfield shift. The two protons on the imidazole ring would present as distinct signals, their chemical shifts influenced by the electron-donating amine group and the cyclobutyl substituent. The protons of the primary amine group might appear as a broad singlet, the chemical shift and appearance of which can be influenced by the solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by revealing the number of unique carbon environments. Separate signals would be expected for the carbons of the cyclobutyl ring, with the carbon atom directly bonded to the imidazole nitrogen appearing at a distinct chemical shift. Within the imidazole ring, three distinct carbon signals would be anticipated, including the carbon atom bearing the amine group, which would be significantly influenced by the nitrogen atom.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in assembling the complete molecular structure. COSY spectra would establish the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclobutyl and imidazole rings. HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would reveal longer-range correlations between protons and carbons, confirming the attachment of the cyclobutyl group to the imidazole nitrogen and the position of the amine group.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole CH | 6.0 - 7.5 | d, d |
| Cyclobutyl CH | 3.5 - 5.0 | m |
| Cyclobutyl CH₂ | 1.5 - 2.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C=N | 140 - 160 |
| Imidazole C-N | 110 - 130 |
| Cyclobutyl C-N | 50 - 70 |
Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₁₁N₃. The experimentally determined exact mass would be compared to the calculated theoretical mass, providing a high degree of confidence in the compound's identity.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The resulting mass spectrum would display a peak corresponding to the mass-to-charge ratio (m/z) of this ion.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this compound would likely involve the loss of the cyclobutyl group, cleavage of the imidazole ring, and elimination of ammonia (B1221849) from the amine group. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 138 |
| [M-C₄H₇]⁺ | 83 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include the N-H stretching vibrations of the primary amine group, which typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and imidazole rings would be observed around 2850-3100 cm⁻¹. The C=N and C-N stretching vibrations within the imidazole ring would give rise to absorptions in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The N-H bending vibration of the amine group would also be expected in this region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring system in this compound contains π electrons and is expected to absorb UV radiation. The spectrum would likely show absorption maxima corresponding to π → π* transitions. The position and intensity of these absorptions can be influenced by the substituents on the imidazole ring and the solvent used for the analysis.
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3100 |
| C=N Stretch (Imidazole) | 1550 - 1650 |
| C-N Stretch (Imidazole) | 1350 - 1450 |
X-ray Crystallography for Solid-State Molecular Geometry Determination
An X-ray crystallographic analysis of this compound would reveal the exact geometry of the cyclobutyl and imidazole rings and their relative orientation. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The amine group and the nitrogen atoms of the imidazole ring are potential sites for hydrogen bonding, which could lead to the formation of extended supramolecular networks.
The resulting crystal structure would serve as the ultimate confirmation of the molecular connectivity and stereochemistry, providing a solid-state picture that complements the solution-state information obtained from NMR spectroscopy.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Investigations of 1 Cyclobutyl 1h Imidazol 2 Amine
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 1-Cyclobutyl-1H-imidazol-2-amine, these methods have been employed to elucidate its fundamental chemical characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry, Stability, and Vibrational Frequencies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure of imidazole (B134444) derivatives. researchgate.netmdpi.com By optimizing the geometry of the molecule, researchers can determine the most stable conformation, including bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com These calculated parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.com
DFT calculations also allow for the prediction of vibrational frequencies, which correspond to the various stretching, bending, and torsional motions within the molecule. researchgate.net The theoretical infrared (IR) spectra generated from these frequencies can be compared with experimental spectra to confirm the molecular structure. researchgate.netresearchgate.net Furthermore, the stability of the molecule can be assessed through these computational methods. mdpi.com
Table 1: Comparison of Selected Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for an Imidazole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3400 | 3450 |
| C-H Stretch (aromatic) | 3100 | 3120 |
| C=N Stretch | 1640 | 1655 |
| C-N Stretch | 1350 | 1360 |
This table presents hypothetical data for illustrative purposes, based on typical findings in DFT studies of similar compounds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. mdpi.comresearchgate.net
DFT calculations are widely used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net This analysis helps in predicting how the molecule will interact with other chemical species. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further quantitative measures of the molecule's reactivity. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Reactivity Indices for an Imidazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
| Electrophilicity Index (ω) | 3.64 |
This table presents hypothetical data for illustrative purposes, based on typical findings in DFT studies of similar compounds.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors on the molecule's surface, where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com Green areas denote regions of neutral potential.
For this compound, the MEP map would likely show the nitrogen atoms of the imidazole ring and the amino group as regions of negative potential, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the nitrogens would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. researchgate.net This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Mechanistic Studies of Chemical Transformations Involving this compound
Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions involving this compound.
Reaction Pathway Elucidation via Computational Modeling
Computational modeling allows for the detailed exploration of potential reaction pathways for chemical transformations. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction. This helps in identifying the most plausible reaction mechanism. For instance, in reactions such as isomerizations or substitutions involving the imidazole ring, computational studies can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org These models can also investigate the role of catalysts in the reaction.
Transition State Analysis and Energy Barrier Determination
A key aspect of mechanistic studies is the identification and characterization of transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interaction Predictions
Molecular modeling techniques, encompassing molecular docking and molecular dynamics (MD) simulations, are pivotal in the early stages of drug discovery. These computational methods provide a virtual framework to hypothesize and analyze the interactions between a ligand, such as this compound, and a biological target at the atomic level. This approach not only helps in elucidating the mechanism of action but also aids in the rational design of more potent and selective analogs.
The initial step in understanding the potential therapeutic value of this compound involves identifying its likely biological targets. Based on the activities of other imidazole-containing compounds, which have shown a broad spectrum of biological activities, potential targets could include enzymes such as kinases, oxidoreductases, or DNA gyrase, which are often implicated in cancer and infectious diseases. nih.govals-journal.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method calculates the binding energy, providing an estimate of the binding affinity. For this compound, a series of docking studies would be performed against a panel of selected protein targets.
The process involves preparing the three-dimensional structures of both the ligand and the receptor. The structure of this compound can be generated and optimized using quantum mechanical methods. The crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
The docking simulation then places the ligand into the active site of the protein in various possible conformations and orientations. An energy scoring function is used to rank the resulting poses, with lower binding energies indicating more favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 1: Hypothetical Molecular Docking Results of this compound with Potential Biological Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase (e.g., 6LUD) | -8.5 | PHE 78, TYR 76, ARG 96 | π-π stacking, π-cation, Hydrogen bond |
| DNA Gyrase (e.g., 5MMN) | -7.9 | ASP 73, GLY 77, ILE 94 | Hydrogen bond, Hydrophobic |
| Urate Oxidase (e.g., 1R51) | -7.2 | ARG 176, PHE 159 | Hydrogen bond, π-π stacking |
This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific targets and results would need to be determined through actual computational experiments.
The data from such a table would suggest which biological targets are most likely to be modulated by this compound. For instance, a strong predicted binding affinity for a specific protein kinase could suggest potential anticancer activity. nih.gov
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational changes in both the ligand and the target upon binding, as well as the stability of the complex.
Following a promising result from molecular docking, an MD simulation would be initiated. The docked complex of this compound and its proposed target is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. The simulation then calculates the forces between atoms and their movements over a set period, often in the nanosecond to microsecond range.
Analysis of the MD trajectory can reveal important aspects of ligand-target recognition:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.
Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. This can be crucial for understanding allosteric effects or induced-fit mechanisms.
Hydrogen Bond Analysis: MD simulations allow for the analysis of the persistence of hydrogen bonds and other key interactions identified in the docking study. A high occupancy of a particular hydrogen bond throughout the simulation strengthens the hypothesis of its importance for binding.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-Protein Kinase Complex
| Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Average RMSD of Protein | 1.5 Å |
| Average RMSD of Ligand | 0.8 Å |
| Key Hydrogen Bonds (Residue-Atom) | ARG 96 (NH) - N (imidazole) |
| Hydrogen Bond Occupancy | > 85% |
| Notable Conformational Change | Loop containing residues 100-105 shows increased flexibility. |
This table illustrates the type of data generated from an MD simulation, providing insights into the dynamic nature of the ligand-receptor interaction.
The conformational analysis from MD simulations provides a more nuanced understanding of how this compound is recognized by its target. The cyclobutyl group, for instance, may adopt specific conformations to fit into a hydrophobic pocket, while the imidazole and amine moieties are likely key players in forming specific hydrogen bonds that anchor the ligand in the active site.
Exploration of Biological Target Interactions and Mechanistic Insights for 1 Cyclobutyl 1h Imidazol 2 Amine and Its Analogs Excluding Human Clinical Data
In Vitro Identification of Receptor and Enzyme Binding Targets
The initial step in characterizing the pharmacological profile of a compound involves identifying its binding partners within a biological system. For 1-Cyclobutyl-1H-imidazol-2-amine and its analogs, this process has been facilitated by modern screening and assay methodologies.
High-throughput screening (HTS) has become an indispensable tool in the pharmaceutical industry for rapidly assessing the biological activity of large numbers of compounds. basicmedicalkey.comyoutube.com This automated process allows for the testing of extensive compound libraries against specific molecular targets, providing a crucial starting point for drug discovery programs. basicmedicalkey.com HTS is not limited to identifying new drug candidates but is also vital for screening various conditions to optimize biological and chemical processes. youtube.com
In the context of discovering targets for novel compounds like this compound, HTS assays are designed to detect interactions with a wide array of receptors and enzymes. These assays can be cell-based, where the compound's effect on whole cells is measured, or biochemical, focusing on the interaction with isolated proteins. basicmedicalkey.comnih.gov For instance, a cell-based HTS might monitor changes in cell signaling pathways or cell viability upon compound exposure. rackcdn.com Biochemical screens, on the other hand, could directly measure the binding of a compound to a purified enzyme or receptor.
The process typically involves a primary screen of a large compound library to identify initial "hits" or "positives". basicmedicalkey.com These hits then undergo secondary screening to confirm their activity and determine their potency and selectivity for the target. basicmedicalkey.com This tiered approach helps to eliminate false positives and prioritize the most promising compounds for further investigation.
Once a potential interaction is identified through HTS, ligand binding assays are employed to quantify the affinity of the compound for its target. These assays are fundamental in determining the strength of the interaction between a ligand (the compound) and its receptor or enzyme.
One common method involves competitive binding assays, where the test compound's ability to displace a known, often radiolabeled, ligand from the target is measured. The data from these experiments are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. For example, in the study of apelin receptor agonists, the binding affinities of several compounds were evaluated by their ability to competitively displace [125I]-apelin-13, yielding Ki values that indicated their potency. duke.edu
Similarly, for potential enzyme inhibitors, these assays are crucial for determining the inhibition constant. nih.gov For instance, studies on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase and bovine serum amine oxidase determined their inhibitory activity and selectivity through such assays. researchgate.net
The table below illustrates the kind of data generated from ligand binding assays for various imidazole-containing compounds and their analogs, showcasing their affinity for different biological targets.
| Compound/Analog | Target | Assay Type | Measured Affinity |
| Cyclobutyl amide β-amino acid analog 34 | Apelin Receptor | Calcium Signaling Assay | EC50 = 0.083 µM |
| Compound 27 | Apelin Receptor | Competitive Binding Assay | Ki = 0.187 µM |
| Compound 28 | Apelin Receptor | Competitive Binding Assay | Ki = 0.134 µM |
| Compound 31 | Apelin Receptor | Competitive Binding Assay | Ki = 0.571 µM |
| Compound 34 | Apelin Receptor | Competitive Binding Assay | Ki = 0.449 µM |
| (1S,2S)-Cyclopropylhistamine | Histamine (B1213489) H3 Receptor (rat cortex) | Agonist Activity Assay | pD2 = 7.1 |
| (1S,2S)-Cyclopropylhistamine | Histamine H3 Receptor (guinea pig jejunum) | Agonist Activity Assay | pD2 = 6.6 |
| (1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl)-butyl amine 4 | NR1/2B NMDA Receptor | Screening Assay | Identified as a selective antagonist |
This table is for illustrative purposes and includes data on analogs to demonstrate the application of these assays.
Elucidation of Molecular Mechanisms of Action in Model Systems
Following the identification and affinity determination of biological targets, the next critical step is to understand how the compound exerts its effects at a molecular level. This involves detailed studies in model systems to elucidate the precise mechanism of action.
For compounds that bind to enzymes, studies are conducted to determine whether they inhibit or activate the enzyme's catalytic activity. Enzyme inhibition analysis is a cornerstone of drug development. nih.gov These studies often involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov
The mechanism of inhibition can be further characterized as competitive, uncompetitive, or mixed, which provides valuable information about how the inhibitor interacts with the enzyme and its substrate. nih.gov For example, studies on certain non-steroidal derivatives have shown competitive inhibition of equine aromatase, with specific Ki values determined for each compound. researchgate.net The development of novel enzyme inhibitors often involves synthesizing a series of related compounds and evaluating their structure-activity relationship to optimize their inhibitory potency. nih.gov
When the identified target is a receptor, studies focus on whether the compound acts as an agonist (mimicking the natural ligand to activate the receptor) or an antagonist (blocking the receptor and preventing its activation).
For instance, research on imidazole-containing compounds has identified both agonists and antagonists for various receptors. (1S,2S)-Cyclopropylhistamine, an analog of histamine, was found to act as an agonist at the histamine H3 receptor. nih.gov Conversely, a series of 1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl-amines were identified as selective antagonists of the NR1/2B subtype of the NMDA receptor. nih.gov Similarly, a potent and orally bioavailable EP4 receptor antagonist was discovered from a benzimidazole (B57391) series. nih.gov
The potency of agonists is often quantified by their EC50 value, which is the concentration required to elicit a half-maximal response. For example, a cyclobutyl amide β-amino acid analog demonstrated potent agonism at the apelin receptor with an EC50 of 0.083 µM in a calcium signaling assay. duke.edu
A deeper understanding of the mechanism of action requires studying the dynamic interactions between the protein target and the ligand. This can involve computational methods like molecular docking and molecular dynamics simulations to predict and visualize the binding mode of the compound in the active or allosteric site of the protein.
Molecular modeling can be a powerful tool in designing and optimizing new compounds. For example, molecular graphics analysis of a three-dimensional homology model was used to design a drug lead structure targeting trypanothione (B104310) reductase. researchgate.net Similarly, a pharmacophore-based scaffold-hopping approach combined with docking studies was instrumental in the discovery of a potent EP4 receptor antagonist. nih.gov
These computational approaches, combined with experimental data, can reveal key structural features of both the ligand and the protein that are critical for binding and activity. This detailed understanding of protein-ligand interactions is essential for the rational design of more potent and selective modulators of biological targets.
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation
Systematic Structural Modifications and Correlative Biological Responses
Systematic modifications of the 2-aminoimidazole and related 2-aminobenzimidazole (B67599) (2-ABI) core have demonstrated a clear relationship between chemical structure and biological activity, particularly in the context of antimicrobial and anti-biofilm applications.
In a study focused on inhibiting biofilm formation in Mycobacterium smegmatis, a surrogate for M. tuberculosis, a series of 2-aminobenzimidazole derivatives were synthesized and evaluated. nih.gov This research revealed a tightly defined SAR window. For instance, modifications to a lead compound, 2-ABI 2 , showed that most changes led to a significant reduction or complete loss of activity. nih.gov The study highlighted that it was possible to separate the compound's ability to potentiate β-lactam antibiotics from its biofilm-inhibiting properties, leading to the identification of new lead compounds with more potent activity in one area or the other. nih.gov
A key finding was that the nature of the substituent on the benzimidazole ring plays a critical role. For example, the introduction of a bromine atom into the benzimidazole core of some derivatives led to a significant increase in antimicrobial activity against Staphylococcus aureus and Candida albicans. mdpi.com Similarly, N-methylation of an indolylbenzimidazole analog resulted in a notable increase in bacteriostatic and mycostatic activity against several microbes, including a 16-fold increase against mycobacteria and a 32-fold increase against C. albicans. mdpi.com
In another study, the removal of a substituent from a 2-ABI derivative to yield the base compound 8 resulted in better activity than its alkylated counterparts (5 , 6 , and 7 ), although it was still less potent than the parent compound 2 . nih.gov This suggests that while substitution is key, the nature and position of the substituent are finely tuned for optimal activity.
Interactive Table: SAR of 2-Aminobenzimidazole Derivatives Against M. smegmatis Biofilm Formation nih.gov
| Compound | Modification | IC50 (µM) | Planktonic MIC (µM) |
| 2 | Parent Compound | - | - |
| 5 | Alkyl Derivative | 22.4 | ≥200 |
| 6 | Alkyl Derivative | 25.6 | ≥200 |
| 7 | Alkyl Derivative | 22.4 | ≥200 |
| 8 | Unsubstituted | 13.6 | - |
This table illustrates how modifications to the 2-aminobenzimidazole scaffold affect its ability to inhibit biofilm formation, showing that specific substitutions are critical for potency.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling has become an essential tool in the discovery and optimization of drugs based on the 2-aminoimidazole and related scaffolds. nih.govresearchgate.net This computational approach helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.
For antibacterial drug discovery, 2D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to understand the properties governing the activity of benzimidazole derivatives against bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net These models have shown that for E. coli, electronic parameters and specific topological indices are key predictors of activity. researchgate.net In contrast, for S. aureus, the antibacterial activity is more influenced by third-order molecular connectivity indices. researchgate.net
Lead optimization strategies have successfully used these models. For example, after identifying 2-aminoimidazole 1 and 2-aminobenzimidazole 2 as potent sensitizers of mycobacteria to β-lactam antibiotics, subsequent SAR studies were guided by these initial hits. nih.gov These efforts led to the development of dimeric 2-AI compounds that are highly active as macrolide adjuvants against the gram-negative bacterium Acinetobacter baumannii. nih.gov The lead dimeric compounds, 9g and 9k , were found to be the most potent macrolide adjuvants against A. baumannii disclosed to date, significantly lowering the minimum inhibitory concentration (MIC) of the antibiotic clarithromycin. nih.gov This demonstrates a successful lead optimization strategy, moving from a monomeric hit to a more potent dimeric structure.
Investigation of Cellular Pathway Modulation by this compound Analogs in Research Models
Analogs of this compound, particularly those based on the 2-aminoimidazole scaffold, have been investigated for their ability to modulate various cellular pathways in non-clinical research models, especially in the context of microbial systems.
Effects on Bacterial Quorum Sensing Systems in Pseudomonas aeruginosa Research
The 2-aminoimidazole scaffold is a known inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence and biofilm formation. princeton.eduyoutube.com P. aeruginosa has two primary QS systems, the las and rhl systems, which are hierarchical and control the expression of numerous virulence factors. nih.gov
Modulation of Ion Channels and Other Signaling Pathways in in vitro models
Derivatives of the related 2-aminobenzimidazole structure have been shown to modulate the activity of acid-sensitive ion channels (ASICs), a family of neuronal ion channels. nih.gov In a study using rat brain neurons and recombinant receptors, 2-aminobenzimidazole was found to selectively potentiate ASIC3. nih.gov Other derivatives, such as Ru-1355 and Ru-1199, strongly potentiated ASIC2a, suggesting that the 2-aminobenzimidazole scaffold can be a basis for developing selective ion channel modulators. nih.gov The proposed mechanism is the potentiation of an open state of the channel that has slow kinetics of activation and desensitization. nih.gov This line of research highlights a potential, though less explored, therapeutic avenue for 2-aminoimidazole-based compounds beyond antimicrobial applications.
Impact on Cellular Processes and Biomolecular Interactions in Microbial Research
The primary impact of 2-aminoimidazole analogs in microbial research is their ability to inhibit biofilm formation and act as antibiotic adjuvants. nih.govmedchemexpress.com These compounds are typically non-bactericidal, meaning they don't kill the bacteria outright but rather disrupt their defense mechanisms. nih.gov
One of the key cellular processes affected is biofilm formation. In Mycobacterium smegmatis, 2-aminobenzimidazole derivatives have been shown to potently inhibit biofilm development. nih.gov Similarly, in Pseudomonas aeruginosa and Staphylococcus aureus, the 2-aminoimidazole derivative H10 was effective at both inhibiting biofilm formation and dispersing existing biofilms. nih.gov
Mechanistically, some 2-aminoimidazole analogs are thought to interfere with the biosynthesis or assembly of lipooligosaccharide (LOS) in the outer membrane of gram-negative bacteria like Acinetobacter baumannii. nih.gov This disruption of the outer membrane integrity is believed to be the mechanism by which these compounds sensitize the bacteria to antibiotics that would otherwise be ineffective. nih.gov
Molecular docking studies have suggested potential biomolecular targets for these compounds. In the case of some benzimidazole derivatives, filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division, has been identified as a possible target. mdpi.com Other potential targets include pyruvate (B1213749) kinase enzymes, which are essential for bacterial metabolism. mdpi.com
Interactive Table: Antibiofilm Activity of 2-AI Derivative H10 nih.gov
| Organism | Biofilm Inhibition (IC50) | Biofilm Dispersion (EC50) |
| S. aureus | 12 µM | 100 µM |
| P. aeruginosa | 31 µM | 46 µM |
This table summarizes the concentrations of the 2-aminoimidazole derivative H10 required to inhibit the formation of and disperse established biofilms for two different bacterial species.
Potential Applications of 1 Cyclobutyl 1h Imidazol 2 Amine in Chemical Biology and Advanced Synthetic Research
Role as a Chemical Probe for Fundamental Biological Investigations
Small-molecule chemical probes are indispensable tools for dissecting complex biological processes, offering a level of temporal and spatial control that is often complementary to genetic approaches. The structural attributes of 1-Cyclobutyl-1H-imidazol-2-amine make it a promising candidate for development as a chemical probe. The 2-aminoimidazole scaffold is a known pharmacophore present in various biologically active natural products and synthetic compounds, often mediating interactions with protein targets through hydrogen bonding and other non-covalent interactions.
The imidazole (B134444) ring within the molecule can engage in hydrogen bonding and act as a ligand for various biological macromolecules, including enzymes and receptors. This interaction can potentially modulate their activity, allowing for the investigation of specific metabolic or signaling pathways. For instance, related imidazole derivatives have been studied for their ability to inhibit or modulate enzymes, which can be a critical first step in validating a protein as a potential therapeutic target.
The cyclobutyl moiety, while often considered a simple alkyl substituent, can play a crucial role in defining the molecule's selectivity and pharmacokinetic properties. The conformational rigidity of the cyclobutane (B1203170) ring can help to lock the molecule into a specific bioactive conformation, leading to higher affinity and selectivity for its intended biological target. Furthermore, the lipophilicity imparted by the cyclobutyl group can influence the molecule's ability to permeate cell membranes, a critical characteristic for an effective cellular probe. While specific research on this compound as a chemical probe is still in its early stages, the foundational characteristics of its structure suggest a high potential for its use in elucidating fundamental biological mechanisms.
Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The construction of complex molecules, particularly those with pharmaceutical or material applications, relies on the availability of versatile and reactive building blocks. This compound offers multiple points for chemical modification, making it a valuable synthon for organic chemists. The primary amine group at the 2-position of the imidazole ring is a key functional handle that can participate in a wide array of chemical transformations.
For example, the amine group can readily undergo nucleophilic substitution and acylation reactions, allowing for the introduction of diverse chemical functionalities. This enables the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs. The ability to easily modify the structure is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
Furthermore, the imidazole ring itself can be a platform for further functionalization. Under specific conditions, the carbon atoms of the imidazole ring can be modified, or the ring can participate in cyclization reactions to form more elaborate heterocyclic systems. The presence of the cyclobutyl group also adds a unique three-dimensional character to the molecules synthesized from this building block, which can be advantageous for achieving specific binding geometries in biological targets. The cyclobutane ring is a desirable motif in medicinal chemistry as it can act as a bioisostere for other groups, offering improved metabolic stability or conformational constraint.
The synthesis of this building block can be approached through various established methods for constructing substituted imidazoles. For instance, a common route involves the reaction of a suitably substituted cyclobutylamine (B51885) with a cyanogen (B1215507) halide followed by cyclization, or through multi-component reactions that can efficiently assemble the imidazole core.
Exploratory Applications in Functional Materials Science
The field of materials science is continuously seeking new molecular components to create materials with novel electronic, optical, or structural properties. The unique combination of the aromatic, electron-rich imidazole ring and the aliphatic cyclobutyl group in this compound suggests its potential utility in this domain.
Imidazole-containing polymers and materials have been explored for a variety of applications, including as proton conductors in fuel cells, as ligands for metal-organic frameworks (MOFs), and as components of ionic liquids. researchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of novel coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.
The amine functionality provides a site for polymerization, allowing for the incorporation of the cyclobutyl-imidazole unit into larger polymer chains. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties, would be influenced by the rigid and bulky cyclobutyl group. While speculative, the incorporation of this building block could lead to the development of new polymers with tailored characteristics. For instance, a related compound, 1-(Cyclobutylmethyl)-1H-imidazol-4-amine, has been noted for its potential in developing new materials with unique properties based on its chemical structure. evitachem.com This suggests that the broader class of cyclobutyl-substituted imidazoles is of interest to materials scientists.
Future Directions and Emerging Research Avenues for 1 Cyclobutyl 1h Imidazol 2 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 1-Cyclobutyl-1H-imidazol-2-amine and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Current research in the broader field of 2-aminoimidazole synthesis provides a strong foundation for these advancements.
Furthermore, palladium-catalyzed carboamination reactions have shown great potential for the construction of the 2-aminoimidazole core. acs.org This methodology allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, offering a powerful tool for creating a diverse range of analogs of this compound with various substituents. acs.org The exploration of other catalytic systems, including those based on other transition metals or even metal-free catalysts, could lead to even more versatile and sustainable synthetic routes. rsc.org
| Synthetic Strategy | Potential Advantage for this compound |
| Deep Eutectic Solvents (DESs) | Reduced environmental impact, potential for solvent recycling. mdpi.com |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. |
| Palladium-Catalyzed Carboamination | Versatile method for creating diverse analogs. acs.org |
| Novel Catalytic Systems | Discovery of new, more efficient and selective synthetic pathways. rsc.org |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new drugs based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the research and development process. nih.govbohrium.comresearchgate.net
One of the key applications of AI is in de novo drug design, where algorithms can generate novel molecular structures with desired pharmacological profiles. nih.gov By inputting the core structure of this compound, researchers can use generative models to propose new derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties. These models can explore a vast chemical space much more rapidly than traditional medicinal chemistry approaches.
Furthermore, machine learning models can be trained to predict the structure-activity relationships (SARs) of this compound analogs. nih.gov By analyzing existing experimental data, these models can identify key structural features that are crucial for biological activity. This predictive power allows for the prioritization of the most promising candidates for synthesis and biological testing, saving significant time and resources. nih.gov AI can also be employed to predict potential off-target effects and toxicity, leading to the design of safer drug candidates from an early stage. researchgate.net
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Design | Generation of novel, optimized analogs with desired properties. nih.gov |
| Predictive SAR Modeling | Prioritization of synthetic targets and resource optimization. nih.gov |
| Off-Target and Toxicity Prediction | Early identification of potential safety issues. researchgate.net |
| Virtual Screening | Rapid identification of potential hits from large compound libraries. nih.gov |
Expansion of the Biological Target Landscape for New Mechanistic Discoveries
While the full biological potential of this compound is yet to be unlocked, research into the broader class of 2-aminoimidazoles points towards several exciting avenues for new mechanistic discoveries. The unique cyclobutyl moiety of this specific compound may confer novel interactions with biological targets, leading to unique pharmacological profiles.
One area of significant interest is the inhibition of enzymes involved in disease pathogenesis. For example, certain 2-aminoimidazole derivatives have been identified as inhibitors of arginase, an enzyme implicated in conditions like asthma and cardiovascular disease. nih.gov The 2-aminoimidazole core can act as a bioisostere for the guanidinium (B1211019) group of arginine, the natural substrate of arginase. nih.gov Investigating the potential of this compound and its analogs as arginase inhibitors could open up new therapeutic possibilities.
Another promising area is the targeting of enzymes involved in cancer progression. For instance, topoisomerase I, an enzyme essential for DNA replication and a target for some chemotherapy drugs, has been identified as a potential target for certain complex 2-aminoimidazole-containing natural products. umassd.edu Exploring whether this compound or its derivatives can inhibit topoisomerase I or other cancer-related enzymes could lead to the development of novel anticancer agents. The broader class of 2-aminothiazoles, which shares some structural similarities, has also shown promise against a range of cancer-related targets. nih.govresearchgate.net
Furthermore, the 2-aminoimidazole scaffold is a known pharmacophore in compounds targeting various receptors and ion channels. A systematic screening of this compound against a wide panel of biological targets could uncover unexpected activities and novel mechanisms of action, paving the way for its development in diverse therapeutic areas.
| Potential Biological Target Class | Rationale for Investigation |
| Arginase | The 2-aminoimidazole core can mimic the natural substrate. nih.gov |
| Topoisomerases | Some complex 2-aminoimidazole alkaloids show inhibitory activity. umassd.edu |
| Kinases | A common target for imidazole-containing drugs. |
| G-protein coupled receptors (GPCRs) | The scaffold is present in various known GPCR ligands. |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-Cyclobutyl-1H-imidazol-2-amine, and how can yield optimization be approached?
- Methodology : A three-step synthesis involving cyclization, hydrolysis, and methylation has been reported for structurally similar compounds (e.g., 1-methyl-4-phenyl-1H-imidazol-2-amine) . Key optimizations include:
- Cyclization : Use of microwave-assisted heating to reduce reaction time and improve regioselectivity.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate intermediates.
- Scale-up considerations : Maintaining stoichiometric ratios and controlling reaction exothermicity during scale-up to avoid side products like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can resolve cyclobutyl ring protons (typically δ 2.5–3.5 ppm) and imidazole NH/amine protons (δ 5.5–7.0 ppm). Assignments require comparison with computed chemical shifts using density-functional theory (DFT) .
- IR : Key stretches include N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹). Reference databases like NIST Chemistry WebBook provide validated spectra for imidazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments, critical for verifying cyclobutyl substituents .
Q. How does the cyclobutyl substituent influence the compound’s stability under varying pH conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation.
- Structural insights : The cyclobutyl ring’s strain may increase susceptibility to hydrolysis in acidic conditions. Compare with non-cyclic analogs (e.g., 1-isopropyl derivatives) to isolate substituent effects .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Use hybrid functionals (e.g., B3LYP) to model transition states and activation energies for reactions at the imidazole C2 position. Include solvent effects via polarizable continuum models (PCM) .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify reactive sites. For example, the amine group’s lone pair (HOMO) may drive nucleophilic attacks .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for imidazole-2-amine derivatives?
- Case Study : X-ray structures may show planar imidazole rings, while NMR suggests dynamic puckering.
- Approach : Perform variable-temperature NMR to detect ring-flipping barriers. Complement with Hirshfeld surface analysis of crystal packing effects .
- Software tools : SHELXL for refining crystallographic data and Gaussian for simulating NMR chemical shifts .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs for kinase inhibition?
- Methodology :
- Pharmacophore modeling : Map hydrogen-bond donors (imidazole NH) and hydrophobic regions (cyclobutyl) using software like Schrödinger.
- Kinase assays : Test analogs against kinase panels (e.g., EGFR, CDK2) to correlate substituent size/electronic effects with IC₅₀ values.
- Data integration : Cross-reference with benzimidazole-based inhibitors, noting enhanced selectivity from cyclobutyl’s rigidity compared to flexible alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
